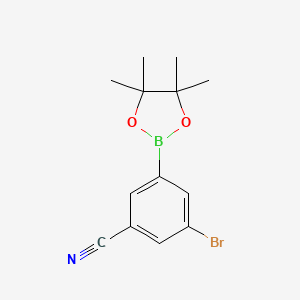

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

Molecular Architecture and Bonding Configuration

The molecular structure of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibits a sophisticated arrangement of functional groups that significantly influences its chemical behavior and applications. The compound possesses the molecular formula C₁₃H₁₅BBrNO₂ with a molecular weight of 307.98 grams per mole. The Chemical Abstracts Service registry number for this compound is 479411-96-6, which serves as its unique chemical identifier.

The core structural framework consists of a benzene ring bearing three distinct substituents positioned at the 1-, 3-, and 5-positions. The nitrile group (-C≡N) occupies the 1-position, providing a linear geometry with a triple bond character that contributes to the compound's electron-withdrawing properties. The bromine atom at the 3-position introduces significant electronegativity and steric bulk, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position represents the pinacol boronic ester functionality that serves as a protected form of boronic acid.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic naming as this compound. The International Chemical Identifier string InChI=1S/C13H15BBrNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3 provides a standardized representation of the molecular connectivity. The Simplified Molecular Input Line Entry System representation CC1(C)OB(OC1(C)C)C2=CC(C#N)=CC(Br)=C2 offers an alternative linear notation for the structure.

The dioxaborolane ring system adopts a five-membered cyclic structure containing the boron atom as a heteroatom. This ring system exhibits a relatively planar configuration with the four methyl groups providing steric protection around the boron center. The boron atom maintains sp² hybridization within the dioxaborolane ring, contributing to the stability of this boronic ester protecting group. The geometric parameters of this system facilitate its utility in cross-coupling reactions while providing enhanced stability compared to free boronic acids.

Spectroscopic Characterization (¹H NMR, ¹³C NMR, IR)

The spectroscopic characterization of this compound provides essential structural confirmation and analytical benchmarks for this compound. While comprehensive spectroscopic data for this specific compound are limited in the available literature, the structural elucidation can be informed by analogous compounds and theoretical predictions based on the constituent functional groups.

The proton nuclear magnetic resonance spectroscopy profile would be expected to exhibit characteristic resonances corresponding to the aromatic protons and the methyl groups of the pinacol moiety. The aromatic region would typically display signals between 7-8 parts per million, with the specific chemical shifts influenced by the electron-withdrawing effects of both the bromine and nitrile substituents. The pinacol methyl groups would appear as a singlet around 1.3-1.4 parts per million, representing the twelve equivalent methyl protons of the tetramethyl dioxaborolane system.

Carbon-13 nuclear magnetic resonance spectroscopy would provide detailed information about the carbon framework of the molecule. The nitrile carbon would be expected to resonate in the characteristic region around 115-120 parts per million, reflecting the sp hybridization of this carbon center. The aromatic carbons would appear in the typical aromatic region between 120-140 parts per million, with specific chemical shifts dependent on the substitution pattern and electronic effects of the functional groups. The quaternary carbons of the pinacol system would appear around 80-85 parts per million, while the methyl carbons would resonate around 25 parts per million.

Infrared spectroscopy would reveal characteristic absorption bands corresponding to the major functional groups present in the molecule. The nitrile group would exhibit a strong, sharp absorption around 2220-2230 wavenumbers, reflecting the C≡N stretching vibration. The carbon-hydrogen stretching vibrations of the aromatic system would appear in the region of 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the methyl groups would be observed around 2800-3000 wavenumbers. The boron-oxygen bonds of the dioxaborolane system would contribute to absorptions in the fingerprint region below 1500 wavenumbers.

Crystallographic Analysis and Solid-State Packing Behavior

The crystallographic analysis and solid-state packing behavior of this compound represent important aspects of its physical characterization, although detailed crystallographic data are not extensively documented in the available literature. The compound exhibits a melting point range of 83-86 degrees Celsius, indicating a relatively well-defined crystalline form under standard conditions.

The solid-state behavior of this compound would be influenced by several factors including intermolecular interactions, molecular packing efficiency, and the steric requirements of the bulky pinacol group. The presence of the bromine atom introduces opportunities for halogen bonding interactions, which could contribute to the overall crystal packing arrangement. The nitrile group may participate in dipole-dipole interactions or weak hydrogen bonding with neighboring molecules, further stabilizing the crystal lattice.

The tetramethyl dioxaborolane moiety introduces significant steric bulk that would influence the molecular packing density and arrangement within the crystal structure. This bulky protecting group typically adopts conformations that minimize steric interactions while maintaining optimal intermolecular contacts. The planar aromatic ring system would likely participate in π-π stacking interactions with adjacent molecules, contributing to the overall stability of the crystalline form.

Computational predictions suggest that the compound would adopt molecular arrangements that optimize the balance between attractive intermolecular forces and steric repulsion. The crystal structure would likely exhibit channels or cavities to accommodate the bulky pinacol groups while maintaining efficient packing of the aromatic portions of the molecules. Temperature-dependent studies of the crystal structure could provide insights into the thermal expansion behavior and potential phase transitions.

Thermodynamic Properties and Solubility Profiling

The thermodynamic properties and solubility characteristics of this compound reflect the complex interplay between its various functional groups and their influence on intermolecular interactions. Computational analyses provide valuable insights into these properties, particularly in the absence of extensive experimental data for this specific compound.

The topological polar surface area has been calculated as 42.25 square angstroms, indicating a moderate degree of polarity that influences both solubility and membrane permeability characteristics. This value reflects the contribution of the oxygen atoms in the dioxaborolane ring and the nitrogen atom of the nitrile group to the overall polar character of the molecule. The calculated logarithm of the partition coefficient between octanol and water is 2.62, suggesting moderate lipophilicity that would favor dissolution in organic solvents over aqueous media.

The compound exhibits three hydrogen bond acceptor sites, corresponding to the two oxygen atoms of the dioxaborolane ring and the nitrogen atom of the nitrile group, while possessing no hydrogen bond donor capabilities. This hydrogen bonding profile influences both its solubility characteristics and potential for intermolecular interactions in solution and solid state. The presence of only one rotatable bond indicates a relatively rigid molecular framework that would contribute to predictable conformational behavior.

Storage recommendations indicate that the compound should be maintained at temperatures between 2-8 degrees Celsius to ensure long-term stability. This temperature range suggests moderate thermal stability while preventing potential decomposition or rearrangement reactions that might occur at elevated temperatures. The compound is typically stored under inert atmosphere conditions to prevent oxidation or hydrolysis of the boronic ester functionality.

The following table summarizes key computational thermodynamic and physicochemical parameters:

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 307.98 | g/mol |

| Topological Polar Surface Area | 42.25 | Ų |

| Logarithm Partition Coefficient | 2.62 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Hydrogen Bond Donors | 0 | - |

| Rotatable Bonds | 1 | - |

| Melting Point | 83-86 | °C |

Solubility profiling indicates that the compound would be expected to exhibit good solubility in organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide, while showing limited solubility in polar protic solvents and water. The presence of the lipophilic pinacol group contributes to enhanced solubility in non-polar and moderately polar organic media, while the aromatic ring system provides additional compatibility with aromatic solvents.

Propriétés

IUPAC Name |

3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYJIHWLAKWJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464885 | |

| Record name | 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479411-96-6 | |

| Record name | 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479411-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Palladium-Catalyzed Borylation

A widely reported method involves the palladium-catalyzed Miyaura borylation of 3-bromobenzonitrile with bis(pinacolato)diboron:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3-bromobenzonitrile (1 equiv), B2pin2 (1.2 equiv), Pd(dppf)Cl2 (2–5 mol%), KOAc (3 equiv), DMF solvent | Formation of 3-bromo-5-(pinacolboronate)benzonitrile |

| 2 | Stirring at 70–80 °C for 12–24 hours under nitrogen atmosphere | High yield (typically 70–90%) of desired boronate ester |

This method is favored for its high regioselectivity and functional group tolerance, allowing the nitrile and bromine groups to remain intact for subsequent transformations.

Iridium-Catalyzed C–H Borylation (Alternative Approach)

An alternative approach uses iridium catalysts for direct C–H borylation of bromobenzonitrile derivatives:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3-bromobenzonitrile, HBPin (pinacolborane, 1.5 equiv), Ir catalyst (e.g., [Ir(COD)(OMe)]2), dtbpy ligand, pentane or THF solvent | Selective borylation at the 5-position |

| 2 | Room temperature stirring for 5–15 hours | Moderate to good yields; mild conditions |

This method is less common for this substrate but offers a direct borylation route without pre-functionalization.

Research Findings and Optimization Data

Catalyst and Base Screening

- Palladium catalysts with bidentate phosphine ligands (e.g., Pd(dppf)Cl2) show superior activity and selectivity.

- Potassium acetate is preferred as a mild base to avoid side reactions.

- Reaction temperature around 70–80 °C balances reaction rate and product stability.

Solvent Effects

- DMF and THF are commonly used solvents; DMF often provides higher yields due to better solubility of reagents.

- Pentane or hexane mixtures are used in iridium-catalyzed borylation for better catalyst performance.

Yield and Purity

| Method | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed Miyaura borylation | Pd(dppf)Cl2 | KOAc | DMF | 70–80 | 75–90 | High regioselectivity, scalable |

| Ir-catalyzed C–H borylation | [Ir(COD)(OMe)]2 + dtbpy | None | Pentane/THF | RT | 60–80 | Mild conditions, longer time |

| Cu-catalyzed borylation (styrene analog) | IMesCuCl | LiO-t-Bu | Hexane/EtOAc | RT | 45–78 | Useful for alkyl boronates |

Summary Table of Preparation Methods

| Preparation Method | Catalyst | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Palladium-catalyzed Miyaura borylation | Pd(dppf)Cl2 | B2pin2, KOAc | 70–80 °C, DMF | 75–90% | High selectivity, well-established | Requires inert atmosphere |

| Iridium-catalyzed C–H borylation | [Ir(COD)(OMe)]2 + dtbpy | HBPin | Room temp, pentane/THF | 60–80% | Mild conditions, direct borylation | Longer reaction time |

| Copper-catalyzed borylation (styrene derivatives) | IMesCuCl | B2pin2, LiO-t-Bu | Room temp, hexane/EtOAc | 45–78% | Versatile for alkyl boronates | Less common for benzonitriles |

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include DMF, toluene, and ethanol.

Major Products

The major products formed from these reactions include various substituted benzonitriles and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Serves as an intermediate in the development of drugs targeting various diseases.

Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to undergo cross-coupling reactions, forming new carbon-carbon bonds. The dioxaborolane moiety acts as a boron source, which is essential in the Suzuki-Miyaura coupling reaction. The bromine atom facilitates the initial activation step, allowing the compound to react with various nucleophiles and electrophiles .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS No.: 479411-96-6

- Molecular Formula: C₁₃H₁₅BBrNO₂

- Molecular Weight : 307.98 g/mol

- Structure : A benzonitrile derivative with a bromine substituent at the 3-position and a pinacol boronate ester at the 5-position of the aromatic ring.

Physicochemical Properties :

- Storage : Requires an inert atmosphere and refrigeration (2–8°C) due to boronate ester sensitivity to hydrolysis .

- Hazards : Classified with H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

The following table summarizes structural analogs, highlighting key differences in substituents, reactivity, and applications:

Key Insights :

Substituent Effects :

- Electron-Withdrawing Groups (Br, CF₃) : Increase electrophilicity, enhancing reactivity in cross-coupling reactions. The bromine in the target compound allows sequential Suzuki coupling, whereas CF₃ in the trifluoromethyl analog improves boronate stability .

- Electron-Donating Groups (CH₃) : Reduce reactivity, limiting utility in cross-coupling but improving solubility for material science applications .

Halogen Diversity :

- The chloro-fluoro analog (CAS 1218790-13-6) exhibits orthogonal reactivity for synthesizing polyhalogenated biaryls, critical in fluorinated pharmaceuticals .

Regiochemical Influence :

- Meta vs. Para Substitution : The target compound’s meta-substitution pattern enables sterically controlled coupling, while para-substituted analogs (e.g., CAS 171364-82-2) favor linear biaryl products .

Heterocyclic vs. Benzene Core :

- Replacing benzene with pyridine (as in 3-bromo-5-boronated pyridine) introduces nitrogen-mediated metal coordination, improving catalytic efficiency in challenging couplings .

Thermal and Hydrolytic Stability :

- All pinacol boronate esters require anhydrous storage, but electron-withdrawing substituents (e.g., CF₃) marginally enhance hydrolytic stability .

Activité Biologique

Overview

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a boronate ester moiety, which are significant for its reactivity and biological interactions. The molecular formula is CHBBrO, and its CAS number is 1218789-50-4.

| Property | Value |

|---|---|

| Molecular Formula | CHBBrO |

| Molecular Weight | 298.97 g/mol |

| CAS Number | 1218789-50-4 |

| MDL Number | MFCD12546589 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The boronate group can form reversible covalent bonds with diols in biological molecules, which can modulate enzyme activity and influence cellular signaling pathways.

Key Biological Activities

-

Anticancer Activity :

- Research indicates that compounds with similar structures exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is often due to the differential uptake and metabolism of the compounds in tumor versus normal tissues .

- In vitro studies have shown that derivatives of boronic acids can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression .

- Enzyme Inhibition :

- Anti-inflammatory Effects :

Study 1: Anticancer Potential

A study investigated the anticancer properties of various boronic acid derivatives. Among them, a compound structurally similar to this compound showed significant inhibition of proliferation in hepatocellular carcinoma (HCC) cell lines at concentrations as low as 10 µM. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and apoptosis .

Study 2: Enzyme Interaction

Another research focused on the enzyme inhibitory potential of boronate compounds. It was found that several derivatives could effectively inhibit serine proteases involved in cancer metastasis. The study highlighted the importance of the boronate structure in facilitating these interactions and suggested potential therapeutic applications in cancer treatment .

Q & A

Basic: What are the established synthetic routes for preparing 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation reactions. A common approach involves introducing the boronic ester group to a pre-functionalized aryl bromide precursor using palladium catalysts (e.g., Pd(PPh₃)₄) and ligands in anhydrous solvents like THF or dioxane. For example, Miyaura borylation of 3-bromo-5-cyanophenyl intermediates with bis(pinacolato)diboron (B₂pin₂) under inert atmospheres yields the target compound . Reaction optimization often requires controlled temperatures (60–100°C) and base additives (e.g., KOAc) to enhance efficiency.

Basic: How is the compound characterized spectroscopically, and what challenges arise due to its functional groups?

Key characterization methods include:

- ¹H/¹³C NMR : The bromine and nitrile groups induce distinct deshielding effects. The nitrile (C≡N) peak appears near 118–120 ppm in ¹³C NMR, while the boronic ester protons resonate as a singlet at ~1.3 ppm .

- IR Spectroscopy : Stretching vibrations for C≡N (~2230 cm⁻¹) and B-O (1350–1400 cm⁻¹) confirm functional groups .

Challenges : Overlapping signals from aromatic protons and steric hindrance from the pinacol boronate group may complicate peak assignment. High-resolution mass spectrometry (HRMS) or X-ray crystallography is recommended for unambiguous confirmation .

Advanced: How can steric hindrance between the bromo and boronic ester groups affect coupling reactions?

The meta-substitution of bromine and boronic ester creates steric congestion, potentially slowing Suzuki-Miyaura coupling . Mitigation strategies include:

- Using bulky ligands (e.g., SPhos) to stabilize the Pd catalyst and prevent side reactions.

- Optimizing solvent polarity (e.g., toluene/water mixtures) to improve reagent solubility.

- Employing microwave-assisted heating to accelerate reaction kinetics .

Controlled studies show that elevated temperatures (80–100°C) and excess aryl partners (1.5–2.0 equiv) improve yields despite steric challenges .

Advanced: How do researchers address contradictory data in reported reaction yields (e.g., 46% vs. 62%)?

Discrepancies in yields often stem from:

- Catalyst loading : Higher Pd concentrations (5–10 mol%) may improve efficiency but increase costs.

- Base selection : K₂CO₃ vs. CsF can alter reaction pathways; CsF is preferred for moisture-sensitive conditions .

- Purification methods : Column chromatography with gradients (e.g., hexane/EtOAc) or recrystallization minimizes byproduct interference .

Systematic screening via Design of Experiments (DoE) is recommended to identify optimal parameters .

Advanced: What methodologies are used to integrate this compound into π-conjugated polymers or OLED materials?

The boronic ester group enables polymerization via Suzuki coupling. For example:

- Polymer synthesis : Reacting with dibromoarenes (e.g., 9,10-dibromoanthracene) under Pd catalysis forms rigid, luminescent backbones for OLEDs .

- Device fabrication : Spin-coating polymer solutions onto ITO substrates, followed by vacuum deposition of electrodes, achieves external quantum efficiencies (EQE) up to 13% in pure-blue emitters .

Thermogravimetric analysis (TGA) and cyclic voltammetry (CV) are critical for assessing thermal stability and HOMO/LUMO levels .

Basic: What are the best practices for storing and handling this compound to ensure stability?

- Storage : Under inert gas (Ar/N₂) at −20°C to prevent boronic ester hydrolysis.

- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive reactions .

- Purity monitoring : Regular NMR checks detect degradation (e.g., free boronic acid formation at ~7 ppm in ¹H NMR) .

Advanced: How can crystallographic data resolve ambiguities in molecular structure?

Single-crystal X-ray diffraction (SC-XRD) using SHELX or OLEX2 software provides definitive bond lengths and angles. For example:

- The dioxaborolane ring adopts a planar conformation, with B-O distances of ~1.36 Å.

- Intermolecular interactions (e.g., C≡N⋯H contacts) influence packing motifs .

Challenges : Crystal growth may require slow evaporation from DMSO/EtOH mixtures due to low solubility .

Advanced: What strategies prevent nitrile group reactivity during functionalization?

The nitrile group is generally inert under Suzuki conditions but can participate in side reactions (e.g., hydrolysis to amides) in acidic/alkaline media. Preventive measures include:

- Avoiding protic solvents (e.g., H₂O) in high-temperature reactions.

- Using mild bases (e.g., K₃PO₄) instead of strong alkalis .

- Protecting the nitrile as a trimethylsilyl derivative temporarily, though this adds synthetic steps .

Basic: What are the compound’s applications in medicinal chemistry?

While not directly therapeutic, it serves as a key intermediate for:

- Kinase inhibitors : Boron-containing analogs leverage bioisosteric replacement for enhanced binding.

- PET tracers : ¹⁸F-labeled derivatives exploit the nitrile’s stability in vivo .

Advanced: How does computational modeling aid in predicting reactivity or electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Electrophilicity : The nitrile’s electron-withdrawing effect activates the boronic ester for cross-coupling.

- Charge transfer : In polymers, meta-substitution disrupts conjugation, tuning bandgap energies .

Experimental validation via UV-Vis and fluorescence spectroscopy aligns with computational results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.